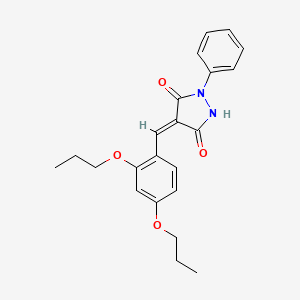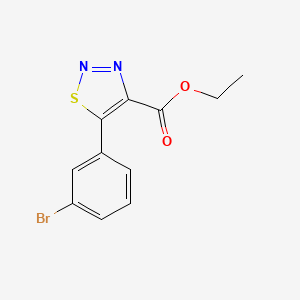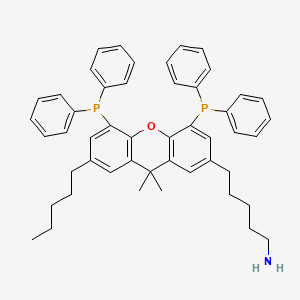
5-(4,5-Bis(diphenylphosphino)-9,9-dimethyl-7-pentyl-9H-xanthen-2-yl)pentan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4,5-Bis(diphenylphosphino)-9,9-dimethyl-7-pentyl-9H-xanthen-2-yl)pentan-1-amine is a complex organic compound known for its unique structural features and versatile applications. This compound contains a xanthene core substituted with diphenylphosphino groups, making it a valuable ligand in coordination chemistry and catalysis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,5-Bis(diphenylphosphino)-9,9-dimethyl-7-pentyl-9H-xanthen-2-yl)pentan-1-amine typically involves multiple steps:
Formation of the Xanthene Core: The xanthene core is synthesized through a condensation reaction between a suitable phenol and a phthalic anhydride derivative under acidic conditions.
Introduction of Diphenylphosphino Groups: The diphenylphosphino groups are introduced via a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, using diphenylphosphine and a suitable halogenated xanthene derivative.
Attachment of the Pentyl Chain: The pentyl chain is attached through a nucleophilic substitution reaction, where a pentyl halide reacts with the xanthene derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for catalyst selection, continuous flow reactors for improved reaction control, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphine groups, forming phosphine oxides.
Reduction: Reduction reactions can target the xanthene core or the phosphine groups, depending on the reagents used.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine and phosphine sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or amines are used under basic conditions.
Major Products
Oxidation: Phosphine oxides and oxidized xanthene derivatives.
Reduction: Reduced forms of the xanthene core and phosphine groups.
Substitution: Substituted xanthene derivatives with various functional groups.
科学研究应用
Chemistry
In chemistry, 5-(4,5-Bis(diphenylphosphino)-9,9-dimethyl-7-pentyl-9H-xanthen-2-yl)pentan-1-amine is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in catalysis, particularly in cross-coupling reactions and hydrogenation processes.
Biology
The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug design and development. Its phosphine groups can facilitate binding to metal centers in enzymes, potentially modulating their activity.
Medicine
In medicine, the compound’s ability to form complexes with metals can be exploited in diagnostic imaging and therapeutic applications. For example, it can be used to develop metal-based drugs or imaging agents for detecting diseases.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, such as polymers and nanomaterials. Its role as a ligand in catalysis also makes it valuable in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism by which 5-(4,5-Bis(diphenylphosphino)-9,9-dimethyl-7-pentyl-9H-xanthen-2-yl)pentan-1-amine exerts its effects involves its ability to coordinate with metal centers. The diphenylphosphino groups act as electron-donating ligands, stabilizing metal complexes and facilitating various catalytic processes. The xanthene core provides a rigid framework that enhances the compound’s stability and reactivity.
相似化合物的比较
Similar Compounds
Triphenylphosphine: A simpler phosphine ligand commonly used in catalysis.
Xantphos: A bidentate ligand with a xanthene backbone, similar to the compound but without the pentyl chain and amine group.
BINAP: A chiral diphosphine ligand used in asymmetric catalysis.
Uniqueness
5-(4,5-Bis(diphenylphosphino)-9,9-dimethyl-7-pentyl-9H-xanthen-2-yl)pentan-1-amine is unique due to its combination of a xanthene core, diphenylphosphino groups, and a pentyl chain with an amine group. This combination provides a versatile ligand with enhanced stability, reactivity, and potential for diverse applications in catalysis, material science, and medicine.
属性
分子式 |
C49H53NOP2 |
|---|---|
分子量 |
733.9 g/mol |
IUPAC 名称 |
5-[4,5-bis(diphenylphosphanyl)-9,9-dimethyl-7-pentylxanthen-2-yl]pentan-1-amine |
InChI |
InChI=1S/C49H53NOP2/c1-4-5-11-22-37-33-43-47(45(35-37)52(39-24-13-6-14-25-39)40-26-15-7-16-27-40)51-48-44(49(43,2)3)34-38(23-12-10-21-32-50)36-46(48)53(41-28-17-8-18-29-41)42-30-19-9-20-31-42/h6-9,13-20,24-31,33-36H,4-5,10-12,21-23,32,50H2,1-3H3 |
InChI 键 |
CAPTUDVWRIXILR-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC1=CC2=C(C(=C1)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C2(C)C)C=C(C=C5P(C6=CC=CC=C6)C7=CC=CC=C7)CCCCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


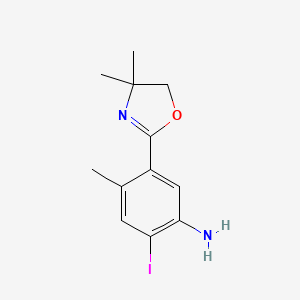
![(2R,3S,5R)-2-(hydroxymethyl)-5-[6-[[hydroxymethyl(methyl)amino]methylamino]purin-9-yl]oxolan-3-ol](/img/structure/B12899412.png)

![8(5H)-Quinolinone, 5-[[4-(dipropylamino)-2-methylphenyl]imino]-](/img/structure/B12899415.png)
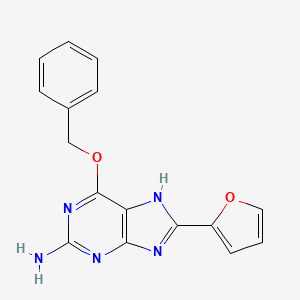
![9-Methyl-1,2,3,3a-tetrahydropyrrolo[2,1-b][1,3]benzothiazol-9-ium chloride](/img/structure/B12899435.png)
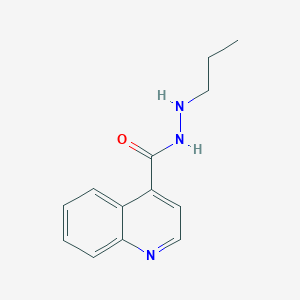
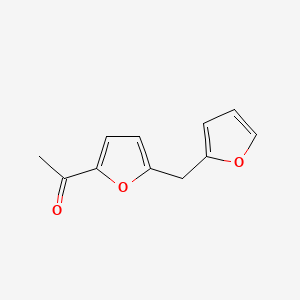
![2,6,8-Trimethyl-4-(piperidin-1-yl)imidazo[1,5-a]pyrimidine](/img/structure/B12899456.png)
![2-(4-Bromophenyl)-1-propylimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B12899460.png)

![[4-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)-1,2-oxazol-5-yl]acetic acid](/img/structure/B12899466.png)
